molecular formula C6HClFIN2 B13554055 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile

Cat. No.: B13554055
M. Wt: 282.44 g/mol
InChI Key: HAEUHESADIPDNH-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is an organic compound with the molecular formula C6HClFIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) and a nitrile group attached to the pyridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of iodine and a suitable solvent, with purification achieved through crystallization or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

  • Reacting 2-chloro-3-fluoropyridine with iodine.
  • Purifying the product through crystallization.
  • Introducing the nitrile group via a suitable reagent.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or palladium catalysts can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .

Scientific Research Applications

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile exerts its effects depends on its specific application. In general, the presence of multiple halogen atoms and a nitrile group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors in biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoro-3-iodopyridine: Similar structure but lacks the nitrile group.

    2-Chloro-3-fluoro-4-iodopyridine: Differently positioned halogen atoms.

    2-Chloro-4-iodopyridine-3-carbonitrile: Similar but with different halogen arrangement.

Uniqueness

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is unique due to its specific combination of halogen atoms and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C6HClFIN2

Molecular Weight

282.44 g/mol

IUPAC Name

2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile

InChI

InChI=1S/C6HClFIN2/c7-6-5(8)3(1-10)4(9)2-11-6/h2H

InChI Key

HAEUHESADIPDNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C#N)I

Origin of Product

United States

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